molecular formula C11H10N4O2 B12920675 6-Benzyl-5-nitropyrimidin-4-amine CAS No. 62652-89-5

6-Benzyl-5-nitropyrimidin-4-amine

Cat. No.: B12920675
CAS No.: 62652-89-5
M. Wt: 230.22 g/mol
InChI Key: FYSHPBYYTLNPNL-UHFFFAOYSA-N
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Description

6-Benzyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C11H10N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5-nitropyrimidin-4-amine typically involves the nitration of a benzyl-substituted pyrimidine derivative. One common method includes the reaction of 6-benzylpyrimidin-4-amine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration of reactants, to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Benzyl-5-aminopyrimidin-4-amine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrimidine derivatives.

Scientific Research Applications

6-Benzyl-5-nitropyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Benzyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-nitropyrimidin-4-amine: Similar structure but with a chlorine atom instead of a benzyl group.

    5-Nitro-2,4-diaminopyrimidine: Contains two amino groups and a nitro group on the pyrimidine ring.

    6-Benzyl-2,4-diaminopyrimidine: Similar structure but with two amino groups instead of one nitro group.

Uniqueness

6-Benzyl-5-nitropyrimidin-4-amine is unique due to the presence of both a benzyl group and a nitro group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62652-89-5

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

6-benzyl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C11H10N4O2/c12-11-10(15(16)17)9(13-7-14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14)

InChI Key

FYSHPBYYTLNPNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=NC=N2)N)[N+](=O)[O-]

Origin of Product

United States

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